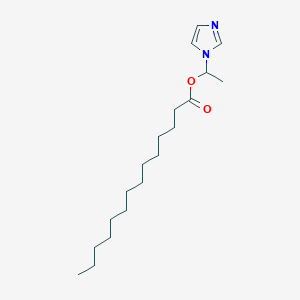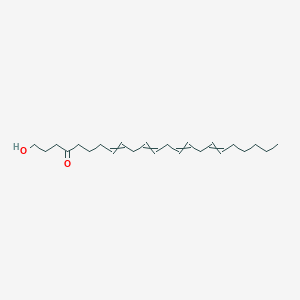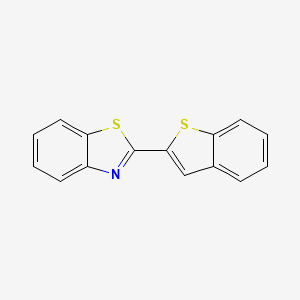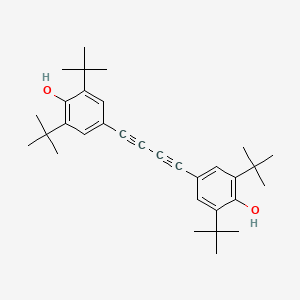![molecular formula C30H20N6 B14229661 3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] CAS No. 824401-98-1](/img/structure/B14229661.png)
3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] is a complex organic compound that belongs to the class of aromatic heterocycles This compound is characterized by its unique structure, which includes two imidazo[1,5-a]pyridine moieties connected by a 1,4-phenylene linker
准备方法
The synthesis of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyridine moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reaction: The imidazo[1,5-a]pyridine units are then coupled with a 1,4-phenylene linker using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
化学反应分析
3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound.
科学研究应用
3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound can be used as a fluorescent probe or marker due to its potential luminescent properties.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development.
作用机制
The mechanism of action of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include binding to active sites, inhibition of enzymatic activity, or alteration of gene expression . In materials science, the compound’s electronic properties may play a crucial role in its function as a semiconductor or sensor .
相似化合物的比较
3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] can be compared with other similar compounds, such as:
1,3-Bis(4′-carboxylatophenoxy)benzene: This compound also features a phenylene linker but with carboxylate groups, making it useful in coordination chemistry and materials science.
3,5-Bis(1-imidazoly)pyridine: This compound contains imidazole and pyridine groups, similar to the target compound, and is used in the synthesis of coordination polymers and as a ligand in metal complexes.
The uniqueness of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] lies in its specific combination of functional groups and structural features, which confer distinct properties and applications compared to other related compounds.
属性
CAS 编号 |
824401-98-1 |
|---|---|
分子式 |
C30H20N6 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
1-pyridin-2-yl-3-[4-(1-pyridin-2-ylimidazo[1,5-a]pyridin-3-yl)phenyl]imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C30H20N6/c1-5-17-31-23(9-1)27-25-11-3-7-19-35(25)29(33-27)21-13-15-22(16-14-21)30-34-28(24-10-2-6-18-32-24)26-12-4-8-20-36(26)30/h1-20H |
InChI 键 |
OGUXYHSJXMYGQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)C5=NC(=C6N5C=CC=C6)C7=CC=CC=N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)



![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)



